1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-10(12)13-14-15(7)6-8-2-4-9(11)5-3-8/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHDFVIRHZRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzyl Azide
- 4-Fluorobenzyl bromide is reacted with sodium azide in an appropriate solvent (e.g., DMF or DMSO) at room temperature to substitute the bromide with an azide group.
- The reaction is typically complete within several hours, yielding 4-fluorobenzyl azide in high purity after extraction and purification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The 4-fluorobenzyl azide is reacted with a terminal alkyne containing a methyl substituent at the appropriate position.
- Copper(II) sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are used as the catalytic system to generate the active copper(I) species in situ.
- The reaction is carried out in a mixed solvent system, commonly tert-butanol/water (4:1), or alternatively in water/DMSO mixtures.
- Typical reaction conditions involve stirring at room temperature or mild heating (up to 60 °C) for 10 minutes to 3 hours, depending on catalyst loading and substrate reactivity.
- The reaction proceeds with excellent regioselectivity to afford the 1,4-disubstituted 1,2,3-triazole.
Post-Cycloaddition Functionalization
- The amino group at the 4-position of the triazole ring can be introduced either by selecting an alkyne precursor that already contains an amino substituent or by subsequent functional group transformations such as reduction or amination.
- Methyl substitution at the 5-position can be achieved by using an alkyne bearing a methyl group or by further synthetic modifications.
Purification
- The crude product is typically purified by column chromatography using silica gel.
- Eluents such as dichloromethane/methanol mixtures (e.g., 97:3) are commonly employed.
- Purification yields are generally high (typically 80–90%), reflecting the efficiency of the CuAAC reaction.
Reaction Optimization and Parameters
| Parameter | Typical Conditions | Effect on Yield/Conversion |
|---|---|---|
| Catalyst | CuSO4·5H2O (5 mol%) + sodium ascorbate (10–30 mol%) | Higher catalyst loading reduces reaction time; lower loading requires longer reaction time |
| Solvent | tert-Butanol/water (4:1) or DMSO/water | Mixed solvents enhance solubility and reaction rate |
| Temperature | Room temperature to 60 °C | Elevated temperature (60 °C) accelerates reaction, completing in 5–10 min |
| Reaction Time | 10 min to 3 hours | Longer times needed at lower catalyst loading or temperature |
| Purification | Silica gel chromatography (DCM/MeOH 97:3) | Efficient isolation of pure product |
Representative Experimental Procedure
- To a stirred solution of 4-fluorobenzyl azide (1.0 mmol) and the appropriate alkyne (1.0 mmol) in tert-butanol/water (4:1, 2 mL), CuSO4·5H2O (0.03 mmol) and sodium ascorbate (0.1 mmol) are added.
- The reaction mixture is stirred at 60 °C for 10 minutes.
- After completion (monitored by TLC), the mixture is extracted with ethyl acetate (3 × 30 mL).
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine.
Research Findings and Scope
- The CuAAC method is highly tolerant of various substituents on the benzyl azide, including fluoro groups at different positions, without significant loss of yield (81–83% yields reported for fluoro-substituted benzyl azides).
- The reaction is rapid and efficient, often reaching completion within minutes at elevated temperatures.
- The method provides a versatile platform for synthesizing a wide range of 1,2,3-triazole derivatives with potential biological activities.
- The amino substituent at the 4-position of the triazole ring can be introduced using appropriately functionalized alkynes or via post-synthetic modifications, enabling further derivatization for medicinal chemistry applications.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Fluorobenzyl bromide to azide | NaN3 in DMF/DMSO, RT, several hours | >90 | Efficient nucleophilic substitution |
| CuAAC cycloaddition | CuSO4·5H2O (5 mol%), sodium ascorbate (10–30 mol%), t-BuOH/H2O (4:1), 60 °C, 10 min | 81–90 | High regioselectivity and yield |
| Purification | Silica gel chromatography, DCM/MeOH (97:3) | — | Clean isolation of product |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in organic synthesis. The triazole moiety is particularly valuable due to its ability to participate in various chemical reactions, such as:
- Click Chemistry : The compound can be synthesized through copper-catalyzed azide-alkyne cycloaddition, making it an important intermediate in the development of more complex molecules.
- Nucleophilic Aromatic Substitution : This reaction can yield various substituted triazoles, expanding the library of compounds available for further research and application.
Biological Research
The biological activity of 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine has been explored extensively:
- Antimicrobial Properties : Studies indicate potential efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents.
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
Pharmaceutical Development
Research has identified this compound as a lead compound for:
- Infectious Disease Treatment : Its structural properties allow it to interact with specific biological targets effectively, which could lead to new treatments for infections.
- Drug Design : The compound's ability to form hydrogen bonds and engage in molecular interactions makes it suitable for rational drug design processes.
Agrochemical Applications
The compound is also being investigated for its potential use in the development of agrochemicals. Its biological activity may contribute to creating effective pesticides or herbicides.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A research article demonstrated that derivatives of this triazole exhibited significant antimicrobial activity against resistant bacterial strains .
- Pharmacological Investigations : Another study focused on the pharmacokinetics and bioavailability of this compound when used as a lead structure for drug development .
- Agrochemical Development : Recent findings suggest that modifications of this compound could enhance its effectiveness as an agrochemical agent .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine are compared below with related triazole and heterocyclic derivatives:
Table 1: Comparative Analysis of Triazole Derivatives
Key Observations :
Substituent Positioning: The para-fluoro group in the target compound maximizes electronic effects (inductive withdrawal) compared to meta-fluoro derivatives (e.g., 1-(3-fluorobenzyl)-5-methyl-triazol-4-amine), which may alter binding affinity in biological systems . Benzyl vs.
Heterocyclic Core Modifications :
- Replacement of the triazole with a 1,3,4-thiadiazole (as in N-benzyl-5-(4-fluorophenyl)-thiadiazole-2-amine) significantly enhances anticancer activity, suggesting that sulfur-containing heterocycles may offer superior bioactivity .
- Triazole-pyrimidine hybrids (e.g., 4-(1-benzyl-5-methyl-triazol-4-yl)-6-phenylpyrimidin-2-amine) exhibit planar conformations stabilized by hydrogen bonds, which could favor DNA intercalation or enzyme inhibition .
Biological Activity Trends: Electron-withdrawing groups (e.g., -F, -CF₃) and aromatic systems correlate with improved cytotoxicity in thiadiazole derivatives . Carboxamide derivatives of the target compound (e.g., 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-triazole-4-carboxamide) are explored for kinase inhibition, highlighting the amine group’s role in hydrogen-bond donor-acceptor interactions .
Biological Activity
1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound's structure allows for significant interactions with biological targets, making it a candidate for various therapeutic applications. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
The molecular formula of this compound is C₁₁H₁₁FN₄. It features a triazole ring that is known for its ability to form hydrogen bonds and interact with various biological molecules, enhancing its potential as a drug candidate.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
The Minimum Inhibitory Concentration (MIC) values suggest that while the compound is effective, its potency may vary depending on the bacterial strain.
Antiviral Activity
Recent studies have explored the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The unique structural features of this compound allow it to interact with viral proteins effectively. In vitro assays have shown that certain triazole derivatives can prevent viral replication by inhibiting key viral enzymes.
For example, a study reported that triazole compounds exhibited over 90% inhibition of viral growth at specific concentrations without significant cytotoxic effects on host cells . This highlights their potential as antiviral agents in treating viral infections.
Anticancer Activity
The potential anticancer properties of triazole derivatives are also noteworthy. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
A recent investigation into related triazole compounds demonstrated their ability to inhibit cancer cell growth in vitro, suggesting that this compound may possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Receptor Interaction : Its ability to form hydrogen bonds allows it to interact with specific receptors or proteins within pathogens.
- Cellular Uptake : The lipophilicity and structural features facilitate cellular uptake, enhancing its bioavailability and effectiveness.
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
- A study on a series of triazole compounds showed promising results in inhibiting SARS-CoV-2 protease activity with IC50 values around 3 µM .
- Another investigation highlighted the antibacterial activity against multi-drug resistant strains, emphasizing the need for novel antibacterial agents amid rising antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a 4-fluorobenzyl azide reacts with a propargylamine derivative. Nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃) facilitates the introduction of the 4-fluorobenzyl group. Purification often involves column chromatography or recrystallization, with structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine orthogonal analytical techniques:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry.
- Mass Spectrometry : HRMS for molecular weight verification.
- Elemental Analysis : To validate empirical formula .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Use cell-based assays targeting specific pathways (e.g., antimicrobial activity via broth microdilution against Mycobacterium tuberculosis H37Rv). Minimum inhibitory concentration (MIC) values are determined, with cytotoxicity assessed against mammalian cell lines (e.g., HEK-293) using MTT assays .
Advanced Research Questions
Q. How can contradictions between spectral data and computational models be resolved?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) often arise from solvent effects or tautomerism. Perform:
- Solvent Correction : Use COSMO-RS solvation models in DFT calculations.
- X-ray Crystallography : Resolve tautomeric forms or hydrogen-bonding networks (e.g., SHELXL refinement ).
- Dynamic NMR : Detect slow-exchange processes in solution .
Q. What strategies optimize crystal structure refinement for this compound?
- Methodological Answer : In SHELXL:
- Anisotropic Displacement Parameters : Refine non-H atoms anisotropically.
- Hydrogen Bonding : Restrain distances using DFIX commands.
- Twinning Analysis : Apply TWIN/BASF commands for twinned crystals.
- Validation : Check R-factors and electron density maps (e.g., using WinGX ) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorobenzyl group with halogens (Cl, Br) or methoxy to modulate lipophilicity.
- Triazole Modifications : Introduce methyl or aryl groups at the 5-position.
- Assay Selection : Test modified compounds against target enzymes (e.g., ketol-acid reductoisomerase for antimicrobial SAR) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites.
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS).
- QM/MM : Combine DFT (B3LYP/6-311G(d,p)) with MD for electronic effects .
Q. How to address discrepancies in biological activity across assay platforms?
- Methodological Answer :
- Standardization : Use identical cell lines and culture conditions.
- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values with nonlinear regression.
- Mechanistic Studies : Employ Western blotting or qPCR to confirm target engagement .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
